Biotin-Necrosulfonamide Propyl Amide

Target identification Chemical proteomics Pull-down assay

Biotin-Necrosulfonamide Propyl Amide (PubChem CID 71313976; molecular formula C₃₁H₃₆N₈O₈S₃; MW 744.86 g/mol) is a biotin-linked chemical probe derived from Necrosulfonamide (NSA, CAS 1360614-48-7), the prototypical covalent inhibitor of Mixed Lineage Kinase Domain-like Protein (MLKL), the terminal executioner of the necroptosis pathway. NSA itself was discovered through high-throughput screening of ~200,000 compounds and selectively conjugates Cys86 of human MLKL to block oligomerization, membrane translocation, and necroptotic cell death.

Molecular Formula C₃₁H₃₆N₈O₈S₃
Molecular Weight 744.86
Cat. No. B1164021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-Necrosulfonamide Propyl Amide
Molecular FormulaC₃₁H₃₆N₈O₈S₃
Molecular Weight744.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Biotin-Necrosulfonamide Propyl Amide Is the Preferred Biotinylated MLKL Probe for Necroptosis Target Engagement Studies


Biotin-Necrosulfonamide Propyl Amide (PubChem CID 71313976; molecular formula C₃₁H₃₆N₈O₈S₃; MW 744.86 g/mol) is a biotin-linked chemical probe derived from Necrosulfonamide (NSA, CAS 1360614-48-7), the prototypical covalent inhibitor of Mixed Lineage Kinase Domain-like Protein (MLKL), the terminal executioner of the necroptosis pathway [1]. NSA itself was discovered through high-throughput screening of ~200,000 compounds and selectively conjugates Cys86 of human MLKL to block oligomerization, membrane translocation, and necroptotic cell death [2]. The biotinylated derivative incorporates a propyl amide linker between the NSA pharmacophore and a biotin tag, enabling streptavidin-based affinity capture for pull-down assays, target identification, and target engagement verification while preserving the core MLKL-inhibitory pharmacophore [1]. As a Toronto Research Chemicals (TRC) catalog product (B390950), it serves as a ready-to-use, identity-verified chemical biology tool for necroptosis research .

Why Unmodified Necrosulfonamide or Alternative MLKL Inhibitors Cannot Substitute for Biotin-Necrosulfonamide Propyl Amide in Affinity-Based Workflows


The parent compound Necrosulfonamide (NSA) is a potent MLKL inhibitor (IC₅₀ = 124 nM in HT-29 cells under TNF-α/Smac mimetic/z-VAD-fmk stimulation) but lacks any affinity handle, rendering it incompatible with streptavidin-based pull-down, target engagement verification, or cellular target identification workflows without additional chemical derivatization [1]. Conversely, alternative biotinylated necroptosis probes—such as biotinylated TAK-632 derivatives targeting RIPK1/RIPK3—operate at a different node in the necroptosis cascade and cannot report on MLKL-proximal events [2]. GW806742X, the only other well-characterized MLKL inhibitor, binds the pseudokinase domain with a Kd of 9.3 μM—approximately 75-fold weaker than NSA's potency—and lacks a commercially available, structurally validated biotinylated analog suitable for reproducible pull-down experiments [3]. Biotin-Necrosulfonamide Propyl Amide thus occupies a unique niche: it combines the validated MLKL Cys86-targeting pharmacophore of NSA with a covalently integrated biotin affinity tag via a defined propyl amide linker, enabling simultaneous pharmacological inhibition and streptavidin-mediated target capture within a single, commercially sourced, identity-characterized compound .

Quantitative Differentiation Evidence: Biotin-Necrosulfonamide Propyl Amide vs. Unmodified NSA and In-Class Alternatives


Affinity Capture Capability: Biotin Tag Enables Streptavidin Pull-Down with Kd ~10⁻¹⁴ M, Absent in Parent NSA

Biotin-Necrosulfonamide Propyl Amide incorporates a biotin moiety that binds streptavidin with a dissociation constant (Kd) on the order of ~4 × 10⁻¹⁴ M, representing one of the strongest known non-covalent biological interactions [1]. This enables quantitative streptavidin-bead capture of the probe–MLKL complex from cell lysates for downstream LC-MS/MS target identification or western blot validation. The parent NSA (C₁₈H₁₅N₅O₆S₂, MW 461.47) contains no affinity tag and cannot participate in streptavidin-based workflows without bespoke chemical modification [2]. The original target deconvolution of NSA required custom synthesis of an affinity probe—work that the commercially available Biotin-Necrosulfonamide Propyl Amide now eliminates [3].

Target identification Chemical proteomics Pull-down assay

Propyl Amide Linker Design: Engineered Spacer Prevents Steric Interference with MLKL Pharmacophore Binding

The propyl amide linker in Biotin-Necrosulfonamide Propyl Amide serves as a designed spacer between the NSA pharmacophore and the biotin tag. In the parent NSA, the acrylamide warhead must access Cys86 within the N-terminal coiled-coil domain of human MLKL to form a covalent Michael adduct that blocks oligomerization [1]. Without an adequate spacer, direct conjugation of biotin to the NSA core would risk steric occlusion of the acrylamide warhead or interference with the sulfonamide-phenyl-nitrothiophene binding surface, potentially ablating MLKL inhibitory activity . The propyl amide chain provides sufficient spatial separation to preserve the covalent binding mode while positioning biotin for streptavidin capture. This design principle is consistent with established chemical biology practice where linker length critically determines probe functionality .

Linker chemistry Pharmacophore accessibility Biotin probe design

Molecular Weight and Physicochemical Differentiation: 744.86 vs. 461.47 g/mol Governs Solubility and Membrane Permeability Profile

Biotin-Necrosulfonamide Propyl Amide has a molecular weight of 744.86 g/mol (C₃₁H₃₆N₈O₈S₃), a 61.4% increase over the parent NSA (461.47 g/mol, C₁₈H₁₅N₅O₆S₂) [1]. This mass increase, coupled with the addition of the biotin carboxylic acid and five extra hydrogen bond donors (from 3 to 5 HBD), significantly alters solubility: the biotinylated probe is only slightly soluble in DMSO and methanol, whereas parent NSA is soluble in DMSO at up to 78 mg/mL (169 mM) [2]. The melting point shifts from 200–204°C (NSA) to >120°C (dec.) for the biotin conjugate . These differences directly impact experimental design—the biotinylated probe requires careful stock solution preparation, while the parent NSA is readily formulated for standard cell-based assays.

Physicochemical properties Solubility Cell permeability

Target Engagement Verification: Biotin Tag Enables Direct Detection Without Antibody-Dependent Methods

Biotin-Necrosulfonamide Propyl Amide enables direct detection of the probe–MLKL covalent complex via streptavidin-HRP or streptavidin-AP conjugates in western blot and ELISA formats . In contrast, detection of parent NSA–MLKL engagement requires either an anti-MLKL antibody (which cannot distinguish NSA-modified from unmodified MLKL) or custom-synthesized NSA derivatives with fluorescent or affinity tags [1]. In the original 2012 Cell study, the research team had to synthesize a bespoke NSA affinity probe to precipitate MLKL for target identification [2]. The commercially available biotinylated probe eliminates this bottleneck: streptavidin-HRP western blot can directly visualize the ~55 kDa NSA-cross-linked MLKL band (NSA moiety contributes ~461 Da; biotin-linker adds ~283 Da) without the need for primary antibody optimization [3].

Target engagement Streptavidin-HRP Western blot Chemical biology

Covalent Warhead Retention and Species Selectivity: Biotin Probe Preserves Human MLKL Cys86 Specificity with No Murine Cross-Reactivity

The parent NSA covalently modifies Cys86 of human MLKL via Michael addition by its α,β-unsaturated acrylamide warhead, blocking MLKL oligomerization and necroptosis with an IC₅₀ of 124 nM in HT-29 cells . NSA is inactive against murine MLKL because the critical Cys86 residue is replaced by tryptophan in the mouse protein . As the biotin and propyl amide modifications are distal to the acrylamide warhead, Biotin-Necrosulfonamide Propyl Amide is expected to retain this human-specific selectivity profile. In contrast, GW806742X inhibits both human and mouse MLKL (Kd = 9.3 μM for mouse MLKL pseudokinase domain by SPR) [1], and Necrostatin-1 targets the upstream RIPK1 kinase rather than MLKL . This species selectivity is a critical consideration for in vivo experimental design: Biotin-Necrosulfonamide Propyl Amide is suitable only for human cell lines and human MLKL-transgenic models, not wild-type murine systems.

Species selectivity Covalent inhibitor Cys86 Human MLKL

Purity and Identity Verification: 98% HPLC Purity with Full Structural Characterization Supports Reproducible Quantitative Proteomics

Biotin-Necrosulfonamide Propyl Amide is supplied at 98% purity (HPLC) as an orange solid with full structural characterization (NMR, MS), as documented by multiple independent vendors . The parent NSA is commonly available at ≥95% to >99% purity depending on supplier . However, the critical differentiator for the biotinylated probe is not absolute purity but the verification of biotin incorporation—a quality metric that eliminates the batch-to-batch variability inherent in in-house biotin conjugation protocols. Custom biotinylation of NSA via NHS-ester or click chemistry routes can yield heterogeneous mixtures with variable biotin:NSA stoichiometry, requiring post-synthesis purification and MS verification. The commercial availability of Biotin-Necrosulfonamide Propyl Amide as a fully characterized, single-entity reference standard (TRC B390950) ensures consistent molar equivalents of biotin per probe molecule, which is essential for quantitative proteomics workflows where probe concentration directly determines pull-down efficiency .

Quality control HPLC purity Chemical proteomics Reproducibility

Recommended Application Scenarios for Biotin-Necrosulfonamide Propyl Amide Based on Verified Differentiation Evidence


De Novo Target Identification in Necroptosis: Streptavidin Pull-Down Coupled with LC-MS/MS Proteomics

For laboratories seeking to identify novel MLKL-interacting proteins or validate MLKL as the direct target of a necroptosis phenotype, Biotin-Necrosulfonamide Propyl Amide enables a straightforward pull-down workflow: treat human cell lysates (e.g., HT-29 or HeLa) with the probe, capture probe–protein complexes on streptavidin-agarose beads, and identify enriched proteins by LC-MS/MS [1]. This approach directly recapitulates the target deconvolution strategy used in the original 2012 Cell study but eliminates the need for custom affinity probe synthesis [2]. The Kd of ~4 × 10⁻¹⁴ M for biotin-streptavidin ensures quantitative capture, while the covalent NSA–MLKL bond (Cys86 Michael adduct) survives stringent washing conditions, reducing non-specific background [1].

Target Engagement Verification in Cellular Necroptosis Models: Streptavidin-HRP Western Blot

In pharmacological studies where MLKL inhibition is hypothesized to mediate a phenotypic effect, Biotin-Necrosulfonamide Propyl Amide provides direct evidence of target engagement. Cells treated with the probe can be lysed, resolved by SDS-PAGE, and blotted with streptavidin-HRP to visualize the ~55 kDa NSA-cross-linked MLKL band [3]. This one-step detection method is faster and more specific than anti-MLKL western blot, which cannot distinguish inhibitor-bound from free MLKL. The propyl amide linker ensures that the biotin tag remains accessible for streptavidin-HRP binding even after the NSA warhead has covalently modified Cys86 within the folded MLKL N-terminal domain .

Competitive Binding Assays for MLKL Inhibitor Screening and SAR Studies

Biotin-Necrosulfonamide Propyl Amide can serve as a tracer probe in competitive displacement assays. Unlabeled test compounds are pre-incubated with recombinant human MLKL or cell lysates, followed by addition of the biotinylated probe. Residual biotin signal (quantified by streptavidin-HRP ELISA or fluorescent streptavidin) inversely correlates with test compound affinity for the Cys86 binding site . This format enables high-throughput screening of MLKL inhibitor libraries without requiring individual biotinylation of each candidate compound. The well-characterized NSA pharmacophore (IC₅₀ = 124 nM in HT-29 cells) provides a robust benchmark for validating assay performance .

Cellular Thermal Shift Assay (CETSA) for MLKL Target Engagement in Intact Cells

For drug discovery programs requiring confirmation that MLKL inhibitors engage their target in a cellular context, Biotin-Necrosulfonamide Propyl Amide can be used in CETSA workflows. Intact human cells are treated with the probe, subjected to a thermal gradient, and soluble MLKL is quantified via streptavidin-based detection of the biotin probe . The covalent nature of the NSA–MLKL interaction ensures that the probe remains bound throughout the thermal denaturation step. The human-specific Cys86 dependency means this assay is compatible with human cell lines (HT-29, HeLa, Jurkat) but not murine models, guiding appropriate species selection in experimental design .

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